10H-Phenothiazine, 10-(3-(1-aziridinyl)propyl)-
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Overview
Description
10H-Phenothiazine, 10-(3-(1-aziridinyl)propyl)-: is a derivative of phenothiazine, a compound known for its diverse applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(3-(1-aziridinyl)propyl)- typically involves the reaction of phenothiazine with 3-(1-aziridinyl)propyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the aziridinyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenothiazine core .
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its electron-donating properties, making it useful in organic synthesis and as a building block for more complex molecules .
Biology: In biological research, derivatives of phenothiazine, including this compound, are explored for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Medicine: Medicinally, phenothiazine derivatives are known for their antipsychotic and antiemetic properties.
Industry: In the industrial sector, phenothiazine derivatives are used as stabilizers in polymers and as intermediates in the synthesis of dyes and other chemicals .
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-(3-(1-aziridinyl)propyl)- involves its interaction with various molecular targets. The aziridinyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function . The phenothiazine core can interact with neurotransmitter receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
10H-Phenothiazine: The parent compound, known for its antipsychotic properties.
10-(3-(1-Piperazinyl)propyl)-10H-phenothiazine: Another derivative with similar pharmacological properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Uniqueness: 10H-Phenothiazine, 10-(3-(1-aziridinyl)propyl)- is unique due to the presence of the aziridinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various fields .
Properties
CAS No. |
102790-94-3 |
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Molecular Formula |
C17H18N2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
10-[3-(aziridin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C17H18N2S/c1-3-8-16-14(6-1)19(11-5-10-18-12-13-18)15-7-2-4-9-17(15)20-16/h1-4,6-9H,5,10-13H2 |
InChI Key |
ULEZUBVRGCSDDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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